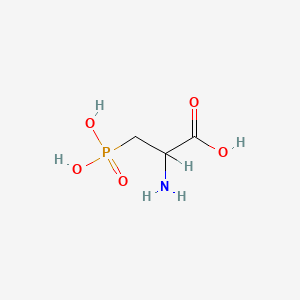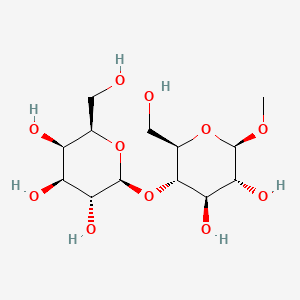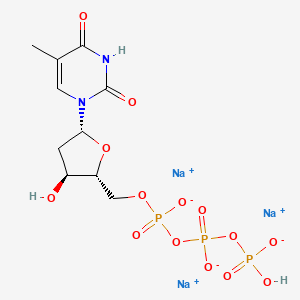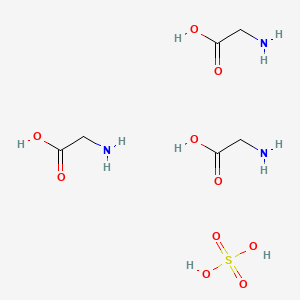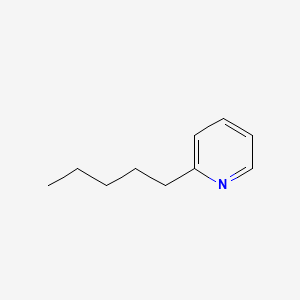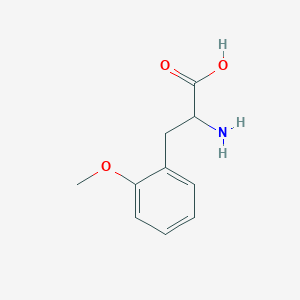
2-Amino-3-(2-methoxyphenyl)propanoic acid
Overview
Description
2-Amino-3-(2-methoxyphenyl)propanoic acid, also known as 2-methoxyphenylalanine, is a compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 .
Molecular Structure Analysis
The InChI code for 2-Amino-3-(2-methoxyphenyl)propanoic acid is 1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13) . This indicates the presence of an amino group, a carboxyl group, and a methoxyphenyl group attached to a propanoic acid backbone.Physical And Chemical Properties Analysis
2-Amino-3-(2-methoxyphenyl)propanoic acid is a solid substance . Its boiling point is predicted to be 337.2±32.0 °C, and its density is predicted to be 1.209±0.06 g/cm3 .Scientific Research Applications
Antioxidant, Anti-Inflammatory, and Antiulcer Activities
2-Amino-3-(2-methoxyphenyl)propanoic acid and its analogues have been evaluated for their potential in various medical applications. For instance, certain analogues of this compound demonstrated significant in vitro antioxidant activity, anti-inflammatory activity, and antiulcer activity. These properties are highly valuable in the field of pharmacology and drug development (Subudhi & Sahoo, 2011).
Crystal Structure and Spectroscopic Analysis
The compound has been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. Understanding its crystal structure and molecular interactions provides insights into its chemical behavior and potential applications in materials science (Venkatesan et al., 2016).
Functional Modification in Hydrogels
Research has explored the modification of poly vinyl alcohol/acrylic acid hydrogels with various amino compounds including 2-amino-3-(2-methoxyphenyl)propanoic acid. These modifications have shown to increase the thermal stability and biological activity of the hydrogels, suggesting applications in medical and environmental technology (Aly & El-Mohdy, 2015).
Role in Organic Chemistry and Synthesis
This compound plays a role in various organic syntheses, such as in the preparation of specific amino acids and their analogues. These syntheses contribute to the broader field of organic chemistry and pharmaceuticals (Shimohigashi et al., 1976).
Corrosion Inhibition Properties
Certain derivatives of 2-amino-3-(2-methoxyphenyl)propanoic acid have been studied for their corrosion inhibition properties on mild steel in acidic solutions. This research indicates potential industrial applications in protecting metals from corrosion (Gupta et al., 2016).
Metabolic Studies in Archaeon
Organic acids related to 2-amino-3-(2-methoxyphenyl)propanoic acid have been analyzed in the metabolic studies of thermophilic sulfur-dependent anaerobic archaeon. These studies contribute to our understanding of microbial metabolism in extreme environments (Rimbault et al., 1993).
Safety And Hazards
properties
IUPAC Name |
2-amino-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUPQWHWULSGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295314 | |
| Record name | 2-amino-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-methoxyphenyl)propanoic acid | |
CAS RN |
22976-68-7 | |
| Record name | 2-amino-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)
